N-Methyl-N-formylhydrazine

説明

Contextual Significance in Mycotoxicology and Environmental Health

In the realm of mycotoxicology, the study of toxic substances produced by fungi, N-Methyl-N-formylhydrazine holds a significant position. It is recognized as a stable constituent of the false morel mushroom, Gyromitra esculenta, and is also formed through the hydrolysis of gyromitrin (B31913), another toxic compound found in these mushrooms. nih.govmmsl.cz The consumption of Gyromitra esculenta can lead to poisonings, which has prompted investigations into the mechanisms of toxicity of its chemical components. mmsl.czwikipedia.org

From an environmental health perspective, the presence of MFH in a widely foraged mushroom raises concerns about public health. ca.gov The compound's stability and its formation from a precursor, gyromitrin, mean that even with processing methods like boiling or drying, there is a potential for exposure. mmsl.cz This has led to research focused on understanding the carcinogenic potential of MFH and the risks associated with the consumption of false morels. ca.govnih.gov

Historical Perspective of this compound Investigations

The investigation into the toxic components of Gyromitra esculenta has a history stretching back over a century. wikipedia.org However, it was not until 1968 that German scientists List and Luft isolated N-methyl-N-formylhydrazone, which they named gyromitrin. wikipedia.org Subsequent research established that gyromitrin hydrolyzes in the body to form this compound. nih.govwikipedia.org

Early research focused on identifying the toxic agents in false morels and understanding their acute effects. Over time, the focus of investigations shifted towards the long-term health implications, particularly the carcinogenic properties of MFH. aacrjournals.org Numerous studies throughout the latter half of the 20th century, many led by researcher Bela Toth, systematically investigated the tumorigenic effects of MFH in animal models. ca.govaacrjournals.orgtandfonline.com These studies were crucial in establishing the carcinogenic nature of the compound.

Current Research Landscape and Emerging Academic Challenges

The current research landscape continues to build upon this historical foundation. Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are being employed to detect and quantify MFH and its precursors in mushrooms. excli.deresearchgate.netfda.gov This allows for more accurate risk assessments and can aid in the development of methods to reduce the toxicity of false morels intended for consumption. researchgate.net

A significant area of ongoing research involves elucidating the precise mechanisms of MFH's carcinogenicity. Studies have shown that MFH is metabolized by cytochrome P-450, leading to the formation of reactive intermediates that can damage DNA. nih.govfrontiersin.org Understanding these metabolic pathways in greater detail is a key objective of current research.

Emerging academic challenges include assessing the risks of chronic, low-dose exposure to MFH and investigating potential synergistic effects with other environmental toxins. Furthermore, there is ongoing research into the distribution of gyromitrin and, by extension, the potential for MFH formation, across a wider range of fungal species within the Discinaceae family. researchgate.netresearchgate.net The California Environmental Protection Agency's Office of Environmental Health Hazard Assessment (OEHHA) has also selected this compound for review for possible listing under Proposition 65, indicating continued regulatory and scientific interest in the compound. ca.gov

Detailed Research Findings

The body of research on this compound has yielded significant findings, particularly concerning its metabolic fate and carcinogenic activity.

| Research Area | Key Findings |

| Metabolism | This compound is formed from the hydrolysis of gyromitrin, a process that can occur both in vitro and in vivo under acidic conditions, such as in the stomach. nih.govmmsl.cznih.gov MFH is further metabolized in the body. One key pathway involves oxidation by cytochrome P-450 enzymes, which can lead to the formation of a reactive nitrosamide intermediate. nih.gov This metabolic activation is believed to be a critical step in its carcinogenic activity. nih.gov MFH can also be hydrolyzed to form N-methylhydrazine and formic acid. nih.gov |

| Carcinogenicity | Extensive studies in animal models have demonstrated the carcinogenic potential of this compound. Administration of MFH to mice and hamsters has been shown to induce a variety of tumors, including those of the liver, lungs, gallbladder, and bile ducts. nih.govca.govexcli.de Even single doses have been found to induce tumors in mice. tandfonline.com Research has also explored the structure-activity relationship, comparing the carcinogenicity of MFH to its homologues, such as N-ethyl-N-formylhydrazine. oup.com |

Structure

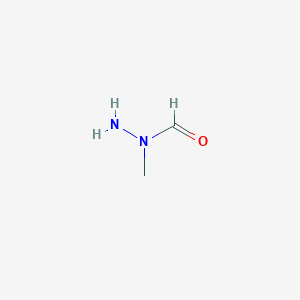

2D Structure

3D Structure

特性

IUPAC Name |

N-amino-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4(3)2-5/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFOTOSOKJMMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020840 | |

| Record name | N-Methyl-N-formylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-17-8 | |

| Record name | Hydrazinecarboxaldehyde, 1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-formylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl-N-methylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-N-formylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL-N-METHYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L13R06H7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYL-N-FORMYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Origin and Biogenic Formation of N Methyl N Formylhydrazine

Natural Occurrence in Gyromitra esculenta and Related Mycological Species

N-Methyl-N-formylhydrazine is a naturally occurring compound found primarily in mushrooms of the genus Gyromitra. nih.gov It is most famously associated with the false morel, Gyromitra esculenta, a wild mushroom consumed in various parts of North America and Europe. ca.gov Research has identified MFH as a stable constituent of G. esculenta. nih.govmmsl.cz The concentration of its precursor, gyromitrin (B31913), can range from 50 to 300 mg/kg in the fresh mushroom. biorxiv.org

While G. esculenta is the most studied source, other related species are also of concern as they contain gyromitrin and its homologues, which can lead to the formation of MFH. mmsl.cz These include species such as Gyromitra fastigiata and Gyromitra gigas. mmsl.czresearchgate.net At least 11 different hydrazones have been isolated from G. esculenta. wikipedia.org

Table 1: Natural Occurrence of this compound and its Precursors in Fungi

| Fungal Species | Associated Compound(s) | Notes | References |

|---|---|---|---|

| Gyromitra esculenta (False Morel) | This compound (MFH), Gyromitrin, and its homologues | Primary and most well-documented natural source. MFH is present as a stable constituent and is also formed from gyromitrin hydrolysis. | nih.govca.govnih.govmmsl.cz |

| Gyromitra fastigiata | Gyromitrin | Contains the precursor compound that leads to MFH formation. | mmsl.czresearchgate.net |

| Gyromitra gigas | Gyromitrin | Also contains the precursor compound that leads to MFH formation. | mmsl.czresearchgate.net |

| Agaricus bisporus (Common Mushroom) | beta-N-[gamma-L(+)-glutamyl]-4-hydroxymethylphenylhydrazine, 4-hydroxymethylphenylhydrazine | Contains other hydrazine (B178648) compounds, but not typically associated with gyromitrin or MFH. | nih.gov |

Bioconversion Pathways from Precursor Compounds (e.g., Gyromitrin Hydrolysis)

The principal biogenic pathway for this compound formation involves the hydrolysis of its precursor, gyromitrin (acetaldehyde N-methyl-N-formylhydrazone). nih.govmmsl.czresearchgate.net This conversion is not necessarily enzymatic and occurs readily under acidic conditions, such as those found in the human stomach. biorxiv.orgnih.govnih.gov

The process unfolds in a multi-step sequence:

Hydrolysis of Gyromitrin : In an acidic environment (pH 1-3), gyromitrin is rapidly hydrolyzed, breaking down into this compound (MFH) and acetaldehyde (B116499). nih.govbiorxiv.orgnih.gov This reaction can occur both in vivo after ingestion and in vitro during food processing like boiling. mmsl.cz

Further Metabolism of MFH : MFH itself is an intermediate compound. nih.gov It is subsequently, though more slowly, hydrolyzed to form monomethylhydrazine (MMH) and formic acid. nih.govuzh.ch This secondary hydrolysis is also influenced by physiological conditions. nih.gov The conversion of MFH can be mediated by cytochrome P-450 enzymes in the liver. nih.govnih.gov

Studies have shown that at 37°C and a pH of 2, the hydrolysis of gyromitrin to N-methylhydrazine has a half-life of 122 minutes. nih.gov These findings underscore that the consumption of gyromitrin-containing mushrooms leads directly to the formation of MFH within the body. nih.gov

Table 2: Bioconversion of Gyromitrin to this compound

| Step | Precursor | Process | Product(s) | Conditions | References |

|---|---|---|---|---|---|

| 1 | Gyromitrin (Acetaldehyde N-methyl-N-formylhydrazone) | Hydrolysis | This compound (MFH) and Acetaldehyde | Acidic environment (e.g., stomach, pH 1-3); can also occur during heating/boiling. | nih.govbiorxiv.orgnih.govnih.gov |

| 2 | This compound (MFH) | Hydrolysis / Metabolic Oxidation | Monomethylhydrazine (MMH) and Formic Acid | Slower hydrolysis under physiological conditions; can be mediated by cytochrome P-450. | nih.govnih.govuzh.ch |

Human and Environmental Exposure Pathways

Human exposure to this compound is almost exclusively linked to the handling and consumption of Gyromitra mushrooms. ca.gov The primary pathways for exposure are:

Ingestion : The most direct route of exposure is eating raw or improperly prepared Gyromitra esculenta mushrooms. ca.govexcli.de Inadequate cooking fails to remove the volatile precursor, gyromitrin, which is then converted to MFH in the stomach. excli.deexcli.de

Inhalation : Gyromitrin is a volatile compound. biorxiv.orgexcli.de Vapors released during the boiling or cooking process can be inhaled, leading to exposure and subsequent internal formation of MFH. excli.deexcli.de This represents a significant risk for individuals preparing these mushrooms.

Environmental exposure is less direct. The compound is a natural constituent of the fungus, which grows in specific ecosystems, typically in sandy soils under coniferous trees. wikipedia.org The presence of Gyromitra esculenta in these environments means that MFH is a naturally occurring component of that local ecosystem. nih.gov However, widespread environmental contamination is not a primary concern; the risk is concentrated around the consumption and processing of the mushrooms themselves. capotchem.cn

Table 3: Human and Environmental Exposure Pathways for this compound

| Pathway | Route | Description | References |

|---|---|---|---|

| Human | Ingestion | Consumption of raw or undercooked Gyromitra mushrooms containing gyromitrin, which hydrolyzes to MFH in the stomach. | ca.govexcli.deexcli.de |

| Human | Inhalation | Breathing in vapors containing volatile gyromitrin during the cooking process, leading to systemic absorption and conversion to MFH. | excli.deexcli.de |

| Environmental | Natural Occurrence | MFH and its precursors are naturally present in ecosystems where Gyromitra species grow, making it a natural component of the local biosphere. | ca.govnih.govwikipedia.org |

Metabolic Fates and Biotransformation of N Methyl N Formylhydrazine

In Vivo Hydrolytic and Oxidative Metabolism

The in vivo metabolism of N-Methyl-N-formylhydrazine is a multi-step process involving both hydrolysis and oxidation. mmsl.cz MFH is itself a metabolite, formed from the hydrolysis of gyromitrin (B31913), a toxin found in certain species of false morel mushrooms. nih.govnih.gov This initial hydrolysis occurs under the acidic conditions of the stomach. nih.govuzh.ch Once formed, MFH undergoes further metabolic changes. mmsl.cz

A key step in the biotransformation of MFH is its hydrolysis to N-Methylhydrazine (MMH) and formic acid. nih.govuzh.ch This conversion can happen under physiological conditions, although at a slower rate than the initial formation of MFH from gyromitrin. nih.gov For instance, at a pH of 2 and a temperature of 37°C, gyromitrin has a half-life of 122 minutes for its conversion to N-methylhydrazine. nih.gov In addition to MMH, the metabolism of MFH also yields other products such as formaldehyde (B43269) and acetaldehyde (B116499). nih.govexcli.de

Table 1: Primary Metabolites of this compound

| Precursor Compound | Metabolic Process | Primary Metabolite |

|---|---|---|

| This compound | Hydrolysis | N-Methylhydrazine |

| This compound | Oxidation | Formaldehyde |

| This compound | Oxidation | Acetaldehyde |

The oxidative metabolism of this compound is primarily mediated by the cytochrome P450 (CYP450) enzyme system located in the liver. nih.govnih.govnih.gov This family of enzymes is responsible for the biotransformation of a wide range of xenobiotics. nih.gov The interaction of MFH with the CYP450 system leads to the generation of reactive intermediates and further metabolites. nih.govwikipedia.org

Studies have shown that the administration of gyromitrin, the precursor to MFH, results in a time and dose-dependent decrease in cytochrome P450 levels in rat liver microsomes. nih.gov A similar effect was observed with the direct administration of MFH. nih.gov This suggests that the metabolism of MFH by CYP450 may lead to the formation of intermediates that can inactivate the enzyme. nih.gov The metabolism of monosubstituted hydrazines, a class to which N-Methylhydrazine belongs, is predominantly carried out by cytochrome P450. nih.gov

Generation and Characterization of Reactive Intermediates

The metabolic activation of this compound by enzymatic systems like cytochrome P450 leads to the formation of highly reactive intermediates. nih.gov These transient chemical species are thought to play a crucial role in the mechanisms of toxicity associated with MFH. nih.govexcli.de

One-electron oxidation of this compound results in the formation of diazenium (B1233697) ions and diazene (B1210634) derivatives. nih.govexcli.de The generation of these intermediates is a key step in the oxidative metabolism of MFH. nih.govexcli.de The formation of acetaldehyde as a metabolite is indicative of the formation of a diazenium ion or a diazene intermediate, which then undergoes fragmentation. nih.govnih.gov These reactive species are unstable and can lead to the generation of free radicals. mdpi.com

The fragmentation of diazenium ions and diazene derivatives, formed during the oxidation of this compound, generates both methyl radicals and formyl radicals. nih.govexcli.de The presence of these radicals has been confirmed through spin-trapping experiments. The formation of these carbon-centered radicals is a significant consequence of the metabolic activation of MFH. nih.gov These radicals are highly reactive and can interact with cellular components. nih.gov The formation of DNA adducts is considered a potential initial event in the carcinogenicity of MFH, possibly initiated by these radicals. nih.gov

The metabolic pathway of N-Methylhydrazine, a primary metabolite of this compound, can lead to the formation of methyldiazonium ions. uzh.ch These ions are highly electrophilic species. uzh.ch The formation of methyldiazonium ions is significant as they are capable of alkylating cellular macromolecules, including DNA. uzh.ch This alkylation can lead to the formation of DNA adducts, such as 7-methylguanine.

Table 2: Reactive Intermediates from this compound Metabolism

| Precursor | Reactive Intermediate | Consequence |

|---|---|---|

| This compound | Diazenium ions, Diazene derivatives | Fragmentation to radicals |

| Diazenium ions, Diazene derivatives | Methyl radicals, Formyl radicals | Interaction with cellular components |

| N-Methylhydrazine (from MFH) | Methyldiazonium ions | DNA alkylation |

Molecular and Cellular Mechanisms of Action of N Methyl N Formylhydrazine

Interactions with Biomolecules and Subcellular Components

The metabolic activation of N-Methyl-N-formylhydrazine is a critical step in its toxic mechanism, leading to the formation of reactive intermediates that can interact with and damage essential biomolecules.

This compound has been identified as a non-competitive inhibitor of several enzymes, most notably diamine oxidase (DAO). nih.gov This inhibition disrupts the normal metabolic pathways of biogenic amines like histamine (B1213489). Studies have shown that MFH inhibits human intestinal diamine oxidase with an ID50 of 1.6 x 10⁻⁵ mol/l. nih.govresearchgate.net Diamine oxidases from various other sources are inhibited in a similar manner. nih.govresearchgate.net The inhibition of DAO is considered a contributing factor to the toxic and mutagenic effects of the substance. nih.gov

Furthermore, the metabolite of MFH, monomethylhydrazine (MMH), indirectly affects the activity of pyridoxal (B1214274) phosphokinase. medlink.com MMH can form hydrazones with pyridoxal 5-phosphate, the active form of vitamin B6. medlink.comnih.gov This interaction can lead to a depletion of active vitamin B6, which is a crucial cofactor for numerous enzymes, including those involved in neurotransmitter synthesis. uzh.ch Specifically, pyridoxal phosphokinase is responsible for converting dietary vitamin B6 into its active form, and its inhibition can have significant neurological consequences. nih.gov

Table 1: Enzyme Inhibition by this compound and its Metabolite

| Compound | Target Enzyme | Type of Inhibition | Significance |

|---|---|---|---|

| This compound (MFH) | Diamine Oxidase (DAO) | Non-competitive | Disrupts histamine metabolism. nih.gov |

| Monomethylhydrazine (MMH) | Pyridoxal Phosphokinase | Indirect inhibition | Depletes active Vitamin B6, affecting neurotransmitter synthesis. uzh.ch |

In vitro studies have revealed that monomethylhydrazine, a degradation product of this compound, can cause severe alterations in cellular metabolism, including the inhibition of cellular respiration. uzh.ch These disturbances are attributed to the interaction of MMH with cellular components, leading to a disruption of normal energy production pathways.

Genotoxic and Mutagenic Mechanisms

The carcinogenicity of this compound is primarily linked to its ability to damage DNA through various mechanisms, including the formation of DNA adducts and the generation of reactive oxygen species.

Upon metabolic activation, this compound is converted into highly reactive intermediates, such as the methyldiazonium ion. uzh.ch This electrophilic species can covalently bind to nucleophilic sites in DNA, forming DNA adducts. mdpi.com A significant and well-documented adduct is N7-methylguanine, which arises from the methylation of the N7 position of guanine (B1146940) residues in DNA. uzh.ch The formation of such adducts can distort the DNA helix, interfere with DNA replication and transcription, and lead to mutations if not properly repaired. mdpi.com The methylation of guanine at the N7 and O6 positions is a key factor in the genotoxicity of MFH and its metabolites. uzh.chnih.gov

The reactive intermediates generated from this compound metabolism can also lead to the induction of DNA strand breaks. While direct evidence for MFH-induced strand breaks is limited, the formation of reactive radicals and subsequent oxidative stress is a plausible mechanism for causing such damage.

Table 2: Genotoxic Mechanisms of this compound

| Mechanism | Reactive Species | Consequence |

|---|---|---|

| DNA Adduct Formation | Methyldiazonium ion | Formation of N7-methylguanine and O6-methylguanine adducts, leading to mutations. uzh.chnih.gov |

| DNA Strand Breaks | Reactive Radicals | Structural damage to DNA. |

| Oxidative Stress | Methyl and Formyl Radicals, ROS | Damage to lipids, proteins, and DNA. excli.defrontiersin.org |

Induction of Oxidative Stress and Associated Cellular Responses

The metabolism of this compound (MFH) is a critical factor in its toxicity, primarily through the induction of oxidative stress. This process involves the metabolic conversion of MFH into highly reactive intermediates. nih.gov The oxidation of MFH, mediated by enzymes such as cytochrome P-450, results in the formation of diazenium (B1233697) ions, as well as formyl and methyl radicals. nih.govnih.gov These radical species are highly unstable and can interact with cellular components, leading to widespread oxidative damage. This radical-mediated damage is a significant contributor to the compound's hepatotoxicity.

The generation of these reactive species initiates a cascade of cellular events. The chemical and microsome-mediated oxidation of MFH has been shown to yield formaldehyde (B43269) and acetaldehyde (B116499). nih.gov The formation of acetaldehyde, in particular, requires the oxidation of MFH to a diazenium ion or diazene (B1210634), which then fragments into formyl and methyl radicals. nih.gov It is these radical intermediates that are believed to be central to the carcinogenic and toxic effects of MFH. nih.govgrantome.com

Lipid Peroxidation and Membrane Integrity Compromise

A primary consequence of the oxidative stress induced by this compound and its metabolites is lipid peroxidation, which severely compromises the integrity of cellular membranes. The methyl radicals generated during MFH metabolism are known to initiate lipid peroxidation, a process that can lead to liver necrosis. This process involves the oxidative degradation of lipids, particularly the polyunsaturated fatty acids that are abundant in cell membranes.

The chain reaction of lipid peroxidation damages the structure and fluidity of the membrane, impairing its function as a selective barrier. This can lead to increased permeability, loss of essential cellular contents, and ultimately, cytotoxicity and acute liver damage. excli.de While the direct action of MFH is significant, its metabolite, monomethylhydrazine (MMH), also contributes to this pathology through the formation of hydrazones which may also cause lipid peroxidation in the liver. excli.de

| Finding | Organism/System Studied | Implication | Reference |

| Metabolism of MFH produces methyl radicals. | Rat liver microsomes | Induction of lipid peroxidation and liver necrosis. | |

| Hydrazone metabolites may cause lipid peroxidation. | In vivo (liver) | Leads to cytotoxicity and acute liver damage. | excli.de |

| Oxidative metabolism via cytochrome P450 leads to methyl radicals. | General metabolism | Formation of radicals leads to liver necrosis. | wikipedia.org |

Depletion of Intracellular Antioxidant Systems (e.g., Glutathione)

This compound and its metabolites exert their toxic effects not only by generating reactive oxygen species but also by overwhelming the cell's natural antioxidant defense systems. A key target of this action is glutathione (B108866) (GSH), a crucial intracellular antioxidant.

The formation of free radical intermediates during the metabolism of MFH's downstream metabolite, monomethylhydrazine (MMH), has been directly linked to the depletion of glutathione. excli.denih.gov Studies using isolated hepatocytes and liver microsomes have demonstrated this effect. excli.denih.gov Glutathione plays a vital role in neutralizing free radicals and detoxifying harmful substances. Its depletion leaves the cell vulnerable to the damaging effects of oxidative stress, including lipid peroxidation and DNA damage. excli.desci-hub.se The reduction in the cellular pool of glutathione is a critical event that amplifies the toxicity initiated by MFH metabolism. excli.denih.gov

| Finding | System Studied | Effect | Reference |

| Free radical intermediates from MMH (a metabolite of MFH) are formed. | Isolated hepatocytes and liver microsomes | Depletion of glutathione. | excli.denih.gov |

| Toxin metabolism leads to glutathione deficiency. | General mechanism | Results in hepatic cytolysis (liver cell breakdown). | sci-hub.se |

| NMF and DMF (related formamides) induce cytostasis. | Human colon carcinoma cell line | Effect is directly proportional to the depletion of cellular reduced glutathione. | nih.gov |

Toxicological Profiles and Carcinogenesis Research of N Methyl N Formylhydrazine

Carcinogenesis Bioassays and Tumorigenic Potential in Experimental Models

N-Methyl-N-formylhydrazine (MFH), a chemical compound found in the false morel mushroom, Gyromitra esculenta, has been the subject of extensive carcinogenesis research. ca.gov Numerous studies have demonstrated its ability to induce tumors in various animal models.

In Vivo Animal Models of Carcinogenesis (e.g., Murine and Hamster Studies)

The carcinogenic potential of this compound has been evaluated in lifetime studies using both Swiss mice and Syrian golden hamsters. ca.gov These studies involved different routes of administration, including oral ingestion through drinking water, feeding, and subcutaneous injections, to assess the compound's tumorigenic effects. ca.govnih.govnih.gov

In Swiss mice, the administration of MFH in drinking water, as well as through single or repeated subcutaneous injections, has been shown to lead to the development of a variety of tumors. ca.govneoplasma.sk Similarly, studies in Syrian golden hamsters where the compound was administered in their drinking water also revealed significant carcinogenic effects. ca.gov These animal models have been crucial in identifying the target organs and the types of tumors induced by MFH.

Organ-Specific Tumor Induction and Histopathological Classification (e.g., Pulmonary Adenomas and Adenocarcinomas, Hepatic Neoplasia, Gallbladder and Bile Duct Tumors, Vascular Tumors, Preputial Gland Tumors, Forestomach Tumors)

Exposure to this compound results in a wide spectrum of tumors affecting multiple organ systems in experimental animals. ca.gov The histopathological classification of these neoplasms reveals both benign and malignant tumor types.

Pulmonary Tumors: A consistent finding across numerous studies in Swiss mice is the induction of lung tumors. ca.govnih.gov These are typically classified as adenomas and adenocarcinomas of the lungs. nih.govnih.govnih.govtandfonline.com

Hepatic, Gallbladder, and Bile Duct Tumors: The liver and biliary system are significant targets for MFH-induced carcinogenesis. In both mice and hamsters, administration of MFH has led to the development of hepatic neoplasia, including benign hepatomas and liver cell carcinomas. ca.govnih.govnih.gov Furthermore, tumors of the gallbladder and bile ducts, such as adenomas, cholangiomas, and cholangiocarcinomas, have been observed. ca.govnih.gov

Vascular Tumors: Studies in mice have also demonstrated the induction of tumors in blood vessels. nih.gov These vascular neoplasms are histopathologically classified as angiomas and angiosarcomas. nih.gov

Preputial Gland Tumors: In male Swiss mice, MFH has been shown to induce tumors of the preputial glands. nih.govtandfonline.com These tumors have been identified as squamous cell papillomas and carcinomas. nih.govtandfonline.com

Forestomach Tumors: When mice were fed the raw false morel mushroom, Gyromitra esculenta, which contains MFH, an increase in forestomach tumors was observed. ca.gov

The following table summarizes the organ-specific tumor induction by this compound in experimental animal models.

| Animal Model | Organ | Histopathological Classification |

| Swiss Mice | Lungs | Adenomas, Adenocarcinomas |

| Liver | Benign Hepatomas, Liver Cell Carcinomas | |

| Gallbladder | Adenomas, Adenocarcinomas | |

| Bile Ducts | Cholangiomas, Cholangiocarcinomas | |

| Blood Vessels | Angiomas, Angiosarcomas | |

| Preputial Glands | Squamous Cell Papillomas, Squamous Cell Carcinomas | |

| Forestomach | Tumors | |

| Syrian Golden Hamsters | Liver | Benign and Malignant Liver Cell Tumors |

| Gallbladder | Tumors | |

| Bile Ducts | Tumors |

Dose-Response Relationships and Latency Periods in Tumor Development

The incidence of tumors induced by this compound has been shown to be dependent on the dose administered. Studies in Swiss mice have demonstrated that even at very low concentrations in drinking water, MFH can induce a significant increase in tumor formation. For instance, solutions of 0.002% and 0.001% MFH administered for the lifetime of the mice resulted in a high incidence of tumors in the lungs, blood vessels, liver, and gallbladder. nih.gov

A study administering 0.0078% MFH in the drinking water of Swiss mice resulted in tumor incidences of 33% in the liver, 50% in the lungs, 9% in the gallbladder, and 7% in the bile ducts. nih.gov In contrast, a higher dose of 0.0156% proved to be too toxic and did not show a tumorigenic effect. nih.gov Further studies with even lower doses of 0.0005% and 0.00025% still resulted in a significant increase in lung neoplasms compared to untreated controls. nih.gov

A single subcutaneous injection in Swiss mice also demonstrated a carcinogenic effect, with females developing lung tumors at an incidence of 40%, and males developing preputial gland tumors at an incidence of 12%. nih.govtandfonline.com Repeated subcutaneous administrations also led to a statistically significant incidence of lung tumors in both male and female mice. neoplasma.sk The latency period for tumor development is not explicitly detailed in the provided search results.

The table below illustrates the dose-response relationship of this compound in inducing tumors in Swiss mice.

| MFH Concentration in Drinking Water | Lung Tumor Incidence | Liver Tumor Incidence | Blood Vessel Tumor Incidence | Gallbladder Tumor Incidence |

| 0.0078% | 50% | 33% | - | 9% (and 7% in bile ducts) |

| 0.002% | 76% | 28% | 27% | 11% |

| 0.001% | 75% | 7% | 23% | 6% |

| 0.0005% | 48% (males), 64% (females) | - | - | - |

| 0.00025% | 54% (males), 62% (females) | - | - | - |

| Untreated Control | 18% - 19% (males), 29% (females) | 1% | - | 0% |

Comparative Carcinogenicity with this compound Homologs (e.g., N-Ethyl-N-formylhydrazine, N-n-Propyl-N-formylhydrazine)

The carcinogenic properties of this compound have been compared with its structural homologs, such as N-Ethyl-N-formylhydrazine (EFH). A study on EFH administered to Swiss mice in their drinking water for life demonstrated its carcinogenicity. oup.comnih.gov The treatment with EFH induced tumors in the lungs, blood vessels, liver, gallbladder, and preputial glands. oup.comnih.gov

The tumor incidences for EFH in treated females were 98% for lungs, 94% for blood vessels, 0% for liver, 2% for gallbladder, and 0% for preputial glands. oup.comnih.gov In treated males, the incidences were 78% for lungs, 64% for blood vessels, 26% for liver, 8% for gallbladder, and 10% for preputial glands. oup.comnih.gov The histopathological types of tumors induced by EFH were similar to those induced by MFH, including adenomas and adenocarcinomas of the lungs, angiomas and angiosarcomas of blood vessels, benign hepatomas and liver cell carcinomas, and squamous cell papillomas and carcinomas of the preputial glands. oup.comnih.gov This suggests a similar carcinogenic mechanism among these N-alkyl-N-formylhydrazine homologs. ca.gov

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of this compound has been investigated in various in vitro assay systems.

In Vitro Mutagenicity Assays (e.g., Bacterial Reverse Mutation Tests, Salmonella/Hepatocyte Assays)

This compound has been tested for its mutagenic activity using bacterial reverse mutation assays, specifically with Salmonella typhimurium strains. One study found that MFH is significantly more mutagenic to the TA100 strain of Salmonella typhimurium in the presence of a metabolic activation system (such as a liver homogenate) than in its absence. nih.gov This indicates that metabolic conversion of MFH to reactive intermediates is necessary for its mutagenic effects in this system. nih.gov In contrast, MFH was not found to be mutagenic for the TA98 strain, either with or without metabolic activation. nih.gov The requirement for metabolic activation suggests that the parent compound itself is not the ultimate mutagen, but rather its metabolites are responsible for the genotoxic damage. nih.gov

In Vivo Genotoxicity Studies (e.g., Micronucleus Assays)

In vivo genotoxicity assays are crucial for assessing the potential of a chemical to cause genetic damage in a whole organism, accounting for metabolic activation and detoxification processes. The micronucleus test is a widely used and reliable in vivo assay for evaluating chromosomal damage. nih.govresearchgate.net This test detects micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. nih.gov An increase in the frequency of micronucleated cells, particularly in rapidly dividing tissues like bone marrow erythrocytes, is an indicator of genotoxic exposure. researchgate.netmdpi.com

While this compound (MFH) is recognized for its mutagenic and carcinogenic properties, specific studies detailing its effects in the in vivo micronucleus assay are not extensively documented in publicly available literature. nih.gov However, the broader class of hydrazine (B178648) compounds has been subject to various genotoxicity tests. Hydrazine itself has shown positive results in assays detecting DNA strand breaks (comet assay) and chromosomal aberrations in certain cell types. nih.gov The genotoxicity of hydrazines is often linked to their metabolic activation into reactive intermediates that can damage DNA. nih.gov Mechanistic studies suggest that while hydrazine may be genotoxic, cellular responses involving cell cycle regulation and DNA repair play a complex role in mediating its ultimate mutagenic potential. nih.gov

Quantitative Structure-Activity Relationships for Genotoxicity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity, including toxicity, of chemicals based on their molecular structure. For genotoxicity, QSAR models identify specific molecular fragments or physicochemical properties (known as structural alerts) that are associated with the potential to damage DNA.

Specific QSAR modeling for the genotoxicity of this compound has not been extensively published. However, its structure contains well-known alerts for mutagenicity and carcinogenicity. The hydrazine moiety (-NH-NH-) itself is a significant structural feature often associated with genotoxic potential. The Office of Environmental Health Hazard Assessment (OEHHA) notes that this compound is structurally similar to other hydrazine compounds that are known to induce tumors in animals. ca.gov

The genotoxicity of this compound is primarily attributed to its metabolic activation. The molecule is metabolized by cytochrome P450 enzymes, leading to the formation of highly reactive intermediates, including diazenium (B1233697) ions and methyl radicals. nih.govnih.gov These reactive species are electrophilic and can readily attack nucleophilic sites on DNA, leading to the formation of DNA adducts, such as O6-methylguanine. nih.gov This mechanism of action, involving metabolic generation of an alkylating agent, is a classic pathway for genotoxicity and is a key consideration in QSAR predictions for carcinogenic hydrazines.

Other Systemic Toxicities Associated with this compound Exposure

This compound is a potent hepatotoxin, a property established through numerous animal studies. ca.govnih.gov The compound is a key intermediate in the toxicity of gyromitrin (B31913), a toxin found in Gyromitra species mushrooms. researchgate.net In the body, gyromitrin is hydrolyzed to MFH, which then undergoes metabolic activation primarily in the liver. researchgate.net

The mechanism of liver injury is directly linked to its metabolism. Cytochrome P-450 enzymes oxidize MFH, leading to the formation of reactive intermediates, including a proposed nitrosamide derivative. nih.gov This process generates radical intermediates, such as methyl and formyl radicals, which are highly damaging to cellular macromolecules. nih.gov These radicals can attack liver cell membranes and DNA, impairing DNA transcription and leading to hepatocellular necrosis. researchgate.net The formation of DNA adducts, specifically the O6-methylation of guanine (B1146940), is a critical step in its carcinogenic action, which can ultimately lead to the development of liver tumors. nih.gov

Long-term exposure studies in mice and hamsters have demonstrated the potent carcinogenicity of this compound, with significant increases in the incidence of liver, gall bladder, and bile duct tumors. ca.gov

Table 1: Summary of this compound Carcinogenicity Studies in Animals Data sourced from Toth and Nagel (1978), Toth et al. (1979), and Toth and Patil (1979, 1980) as compiled by OEHHA. ca.gov

| Species | Route of Administration | Target Organ(s) with Increased Tumor Incidence |

| Swiss Mice | Drinking Water | Liver, Lung, Gall Bladder, Bile Duct, Blood Vessels |

| Syrian Golden Hamsters | Drinking Water | Liver, Gall Bladder, Bile Duct |

| Swiss Mice | Subcutaneous Injection | Lungs, Preputial Glands |

The neurotoxic effects associated with this compound are primarily mediated by its metabolite, monomethylhydrazine (MMH). nih.gov The consumption of gyromitrin-containing mushrooms, which leads to the formation of MFH and subsequently MMH, can trigger acute neurological symptoms including headache, vertigo, ataxia, muscle fasciculations, and in severe cases, seizures and coma. nih.gov

The underlying mechanism of MMH-induced neurotoxicity involves the disruption of neurotransmitter balance in the central nervous system (CNS). nih.gov MMH reacts with pyridoxal (B1214274) phosphate (B84403), the active form of vitamin B6. nih.gov Pyridoxal phosphate is an essential cofactor for the enzyme glutamic acid decarboxylase, which catalyzes the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from glutamate. nih.gov By forming hydrazones with pyridoxal phosphate, MMH effectively depletes the available cofactor, leading to reduced activity of glutamic acid decarboxylase. This inhibition results in decreased production of GABA, upsetting the critical balance between inhibitory (GABA) and excitatory (glutamate) signaling in the brain, leading to a state of hyperexcitability that manifests as seizures. nih.gov Furthermore, formaldehyde (B43269), another metabolite of MFH, is also a known neurotoxic agent that can contribute to CNS damage. nih.govresearchgate.netnih.gov

Evidence suggests that exposure to this compound can also lead to renal injury. The same metabolic processes responsible for hepatotoxicity are implicated in its nephrotoxic effects. The generation of DNA-damaging methyl free radicals can cause lesions in the kidneys as well as the liver. nih.gov Specifically, the formation of O6-methylguanine adducts in renal DNA is a plausible pathway for kidney damage and tumor formation. nih.gov

Studies in rats have indicated that acetylation of the free NH2-moiety of MFH diminishes its adverse influence on renal function, highlighting the role of metabolic pathways in its nephrotoxicity. nih.gov While direct evidence is limited for MFH, cases of fatal hepatorenal failure have been documented with related compounds like hydrazine sulfate, further supporting the potential for hydrazines to cause severe kidney damage. researchgate.net The mechanism of injury likely involves direct toxicity to tubular epithelial cells from reactive metabolites, leading to acute tubular necrosis and subsequent renal failure.

Synthetic Methodologies and Analytical Characterization of N Methyl N Formylhydrazine

Laboratory Synthesis Routes and Chemical Transformations

Established Synthetic Pathways (e.g., Reaction of Methylhydrazine with Ethyl Formate)

The primary and most established laboratory-scale synthesis of N-Methyl-N-formylhydrazine involves the direct reaction of methylhydrazine with a formylating agent, typically an ester of formic acid such as ethyl formate. chemicalbook.comchemicalbook.com This method is a straightforward nucleophilic acyl substitution where the more nucleophilic nitrogen of methylhydrazine attacks the electrophilic carbonyl carbon of the formate ester.

The reaction is commonly carried out by refluxing the reactants in a suitable solvent, such as ethanol, for several hours to ensure the completion of the reaction. chemicalbook.com The process yields this compound, which can then be isolated and purified from the reaction mixture. Variations of this method include adjusting the temperature and reaction time to optimize the yield. For instance, reacting hydrazine (B178648) hydrate with ethyl formate at a controlled temperature of 0°C has been shown to produce formylhydrazines with high yields, suggesting that temperature control is a key parameter in minimizing side products and maximizing efficiency. google.com

| Reactants | Solvent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|

| Methylhydrazine, Ethyl Formate | Ethanol | Reflux | 6 hours | 75% | chemicalbook.com |

| Hydrazine Hydrate, Ethyl Formate | None | 0°C | 48 hours | High | google.com |

Derivatization Strategies for Synthesis of Analogs for Research

The chemical structure of this compound, specifically the terminal hydrazide group, provides a reactive handle for chemical modification, allowing for the synthesis of various analogs for research purposes. Derivatization strategies often target the terminal nitrogen atom for the introduction of diverse functional groups, which can be used to create libraries of related compounds for structure-activity relationship studies.

One common strategy is reductive alkylation. This involves reacting the N-amino group of the hydrazine moiety with an aldehyde or ketone to form a hydrazone intermediate. This intermediate can then be reduced, for example with a reducing agent like sodium cyanoborohydride, to yield a stable N'-alkylated derivative. This approach has been successfully used to diversify related N-amino peptides, demonstrating its utility for creating libraries of peptidomimetics from a common precursor. nih.gov

Furthermore, this compound itself can act as a key substituent or building block in the synthesis of more complex molecules. For example, it is used as a substituent in the synthesis of Marbofloxacin, a fluorinated quinolone antibacterial agent. chemicalbook.com These derivatization approaches highlight the compound's utility as a versatile platform for generating novel chemical entities for various research applications.

Advanced Analytical Techniques for this compound Detection and Quantification

hyphenated Chromatography-Mass Spectrometry (GC-MS, LC-MS/MS) Applications

Hyphenated chromatography-mass spectrometry techniques are powerful tools for the detection and quantification of this compound and related compounds in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for analyzing volatile and thermally stable compounds. However, direct analysis of hydrazines by GC can be challenging due to their polarity, which can lead to poor peak shape and interaction with the stationary phase. researchgate.net To overcome this, derivatization is often employed. For instance, methylhydrazine can be reacted with acetone to form the more volatile and stable acetone methylhydrazone, which is then readily analyzed by GC-MS. nih.gov This method provides excellent separation and sensitivity, with mass spectrometry offering definitive identification based on the mass-to-charge ratio (m/z) of the derivative. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly suited for the analysis of polar, non-volatile compounds and does not typically require derivatization. researchgate.net This technique offers high sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound and its metabolites in biological samples. researchgate.netnih.gov The methodology involves separating the analyte from the sample matrix using high-performance liquid chromatography, followed by ionization (e.g., electrospray ionization - ESI) and detection by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) allows for highly specific quantification by tracking the transition of a specific precursor ion to a product ion. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | Liquid Chromatography (LC) | researchgate.net |

| Mobile Phase | Acetonitrile and water with 5mM ammonium acetate (gradient elution) | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

| Monitored Ion-Pair (m/z) for Methylhydrazine derivative | 180.2 -> 78.1 | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL in plasma | researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with an electrochemical detector (ECD) is another sensitive and selective method for the analysis of electroactive compounds, including hydrazines and their derivatives. cdc.gov This technique leverages the fact that hydrazines can be easily oxidized at the surface of an electrode upon the application of a specific potential.

In an HPLC-ECD system, the sample is first separated on an HPLC column. The column eluent then flows through an electrochemical cell where a working electrode is held at a constant potential. When an electroactive analyte like this compound passes over the electrode, it undergoes an oxidation reaction, generating an electrical current. This current is directly proportional to the concentration of the analyte. nih.gov Because only species that are electroactive at the applied potential are detected, ECD often provides higher selectivity compared to other detectors like UV-Vis spectrophotometry, minimizing interference from non-electroactive matrix components. nih.gov The high sensitivity of modern electrochemical detectors makes this technique suitable for trace-level analysis in various samples. nih.gov

Spectroscopic Characterization Methods (e.g., Electron Spin Resonance Spectroscopy for Radicals)

The chemical oxidation and metabolism of this compound are known to proceed through the formation of highly reactive radical intermediates. nih.govca.gov Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized spectroscopic technique designed specifically for the detection and characterization of paramagnetic species, such as free radicals. mlsu.ac.in

ESR spectroscopy is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. mlsu.ac.in The technique can confirm the presence of radical species and provide detailed information about their electronic structure and environment. A key feature of an ESR spectrum is its hyperfine structure, which arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N). mlsu.ac.in Analysis of this hyperfine splitting allows for the identification of the specific radical intermediate and the mapping of the unpaired electron's density distribution across the molecule. mlsu.ac.in Therefore, ESR is an indispensable tool for studying the reactive intermediates formed during the chemical or metabolic transformations of this compound, providing critical insights into its reaction mechanisms. nih.gov

Development of Sensitive and Specific Analytical Methods for Research

The accurate and reliable quantification of this compound (MFH) in various biological and environmental matrices is crucial for toxicological research and for understanding its metabolic fate. The development of sensitive and specific analytical methods is essential for detecting low concentrations of this compound and its metabolites. Research efforts have primarily focused on chromatographic techniques, which offer the high resolution and sensitivity required for such analyses.

Key analytical methodologies employed in the study of this compound include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). nih.gov These techniques are often coupled with Mass Spectrometry (MS) to provide definitive identification and quantification of the analyte. The inherent reactivity and potential instability of hydrazine derivatives like MFH often necessitate a derivatization step prior to analysis to enhance their volatility and thermal stability for GC analysis or to improve their chromatographic behavior and detection for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For the analysis of MFH, derivatization is a common strategy to improve its chromatographic properties and to lower detection limits. While specific validation data for MFH is not extensively detailed in publicly available literature, the general approach for related hydrazine compounds provides a framework for its analysis. For instance, the derivatization of analogous hydrazines with reagents like pentafluorobenzoyl chloride has been shown to yield stable derivatives suitable for GC-MS analysis.

A study on the chemical oxidation and metabolism of this compound utilized gas chromatography to analyze its metabolic products. nih.gov While the detailed validation parameters for the MFH assay were not provided, the principles of method validation for GC-MS analysis are well-established and would include the assessment of linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Interactive Data Table: Illustrative GC-MS Method Parameters for Hydrazine Analysis

The following table presents typical validation parameters for the GC-MS analysis of a related hydrazine compound, which illustrates the performance characteristics that would be evaluated for an MFH-specific method.

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Accuracy (% Recovery) | 90-110% |

| Precision (% RSD) | < 15% |

| Limit of Detection (LOD) | Low ng/mL |

| Limit of Quantitation (LOQ) | Mid-to-high ng/mL |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For the analysis of this compound, HPLC offers the advantage of direct analysis without the need for derivatization, although derivatization can be employed to enhance sensitivity, particularly with UV or fluorescence detection.

In the investigation of this compound metabolism, HPLC was used to separate and quantify the parent compound and its metabolites. nih.gov The development of a sensitive and specific HPLC method would involve the optimization of the mobile phase composition, selection of an appropriate stationary phase (e.g., a C18 column), and validation of the method's performance.

Interactive Data Table: Illustrative HPLC Method Parameters for Hydrazine Analysis

The table below provides an example of validation parameters for an HPLC method for a related hydrazine, demonstrating the key metrics for assessing method performance.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Accuracy (% Recovery) | 95-105% |

| Precision (% RSD) | < 10% |

| Limit of Detection (LOD) | Low µg/mL |

| Limit of Quantitation (LOQ) | Mid µg/mL |

The development of such sensitive and specific analytical methods is fundamental to advancing the research on this compound, enabling a better understanding of its toxicological profile and its role as a metabolite of other compounds.

Structure Activity Relationship Sar Studies for N Methyl N Formylhydrazine and Analogs

Influence of Alkyl Chain Length on Biological Activity and Organotropism

Research into a series of N-alkyl-N-formylhydrazines has demonstrated that the length of the N-alkyl chain plays a significant role in both the carcinogenic potency and the specific organs targeted by these compounds. pageplace.de Studies involving the administration of N-methyl-N-formylhydrazine (MFH), N-ethyl-N-formylhydrazine (EFH), N-n-propyl-N-formylhydrazine (PFH), and N-n-butyl-N-formylhydrazine to mice have revealed that these compounds induce a variety of neoplasms. The type and incidence of tumors in tissues—including the lungs, liver, blood vessels, gallbladder, bile ducts, and preputial glands—have been shown to be dependent on the length of the alkyl chain. pageplace.de

For instance, single subcutaneous injections of this compound in mice resulted in a 40% incidence of lung tumors in females and a 12% incidence of preputial gland tumors in males. nih.gov In contrast, lifetime administration of N-ethyl-N-formylhydrazine in drinking water led to a markedly different tumor profile, with lung tumor incidences of 98% in females and 78% in males, and blood vessel tumor incidences of 94% in females and 64% in males. nih.gov Liver and gallbladder tumors were also observed, particularly in males. nih.gov

Further extending the alkyl chain to a propyl group, as in N-n-propyl-N-formylhydrazine, again altered the organotropic effects. Continuous administration of this compound in drinking water resulted in a 91% incidence of lung tumors and a 22% incidence of preputial gland tumors in mice. nih.gov This suggests a non-linear relationship between the alkyl chain length and the site-specific carcinogenic activity of these homologous compounds.

| Compound | Alkyl Group | Organ | Tumor Incidence (%) - Female | Tumor Incidence (%) - Male | Source |

|---|---|---|---|---|---|

| This compound (MFH) | Methyl (-CH₃) | Lungs | 40 | N/A | nih.gov |

| This compound (MFH) | Methyl (-CH₃) | Preputial Glands | N/A | 12 | nih.gov |

| N-Ethyl-N-formylhydrazine (EFH) | Ethyl (-C₂H₅) | Lungs | 98 | 78 | nih.gov |

| N-Ethyl-N-formylhydrazine (EFH) | Ethyl (-C₂H₅) | Blood Vessels | 94 | 64 | nih.gov |

| N-Ethyl-N-formylhydrazine (EFH) | Ethyl (-C₂H₅) | Liver | 0 | 26 | nih.gov |

| N-Ethyl-N-formylhydrazine (EFH) | Ethyl (-C₂H₅) | Gall Bladder | 2 | 8 | nih.gov |

| N-Ethyl-N-formylhydrazine (EFH) | Ethyl (-C₂H₅) | Preputial Glands | 0 | 10 | nih.gov |

| N-n-Propyl-N-formylhydrazine (PFH) | n-Propyl (-C₃H₇) | Lungs | 91 (sexes combined) | nih.gov | |

| N-n-Propyl-N-formylhydrazine (PFH) | n-Propyl (-C₃H₇) | Preputial Glands | 22 (sexes combined) | nih.gov | |

| N-n-Propyl-N-formylhydrazine (PFH) | n-Propyl (-C₃H₇) | Liver | 8 (sexes combined) | nih.gov | |

| N-n-Propyl-N-formylhydrazine (PFH) | n-Propyl (-C₃H₇) | Gall Bladder | 6 (sexes combined) | nih.gov |

Comparative Analysis with Homologous N-Alkyl-N-formylhydrazines

Comparative analysis of this compound and its longer-chain homologs, such as N-ethyl-N-formylhydrazine, is a key component of structure-activity relationship inquiries. nih.gov These studies reveal how subtle changes in the alkyl substituent can lead to significant differences in carcinogenic profiles.

The carcinogenic activity of N-ethyl-N-formylhydrazine (EFH) has been demonstrated in Swiss mice, where its administration in drinking water induced tumors in the lungs, blood vessels, liver, gallbladder, and preputial glands. nih.gov When comparing the organotropism of MFH and EFH, clear differences emerge. While MFH primarily targets the lungs and preputial glands, EFH induces a broader range of tumors with very high incidences in the lungs and blood vessels of both male and female mice. nih.govnih.gov Furthermore, EFH shows a pronounced carcinogenic effect in the liver and gallbladder of male mice, an effect not as prominent with MFH under the reported experimental conditions. nih.gov

Moving to the N-n-propyl homolog (PFH), the carcinogenic activity is maintained, with a high incidence of lung tumors (91%) and notable incidence in preputial glands (22%). nih.gov This pattern shows some similarities to both MFH and EFH, yet the specific incidences differ, highlighting the distinct biological properties conferred by the n-propyl group. The study of these structural homologs confirms that the N-alkyl-N-formylhydrazine moiety is a potent carcinogenic scaffold, with the specific length of the alkyl chain modulating the ultimate organ-specific manifestation of cancer. pageplace.de

| Organ | This compound (MFH) | N-Ethyl-N-formylhydrazine (EFH) | N-n-Propyl-N-formylhydrazine (PFH) |

|---|---|---|---|

| Lungs | High Incidence | Very High Incidence | Very High Incidence |

| Blood Vessels | Not Reported as Primary Target | Very High Incidence | Not Reported as Primary Target |

| Liver | Hepatocarcinogenic Potential | Moderate Incidence (Males) | Low Incidence |

| Gall Bladder | Not Reported as Primary Target | Low Incidence | Low Incidence |

| Preputial Glands | Moderate Incidence | Low Incidence | High Incidence |

Computational Chemistry and Molecular Modeling of N Methyl N Formylhydrazine

Quantum Chemical Studies of Reaction Mechanisms and Intermediate Species

Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms involving N-Methyl-N-formylhydrazine, especially its oxidative metabolism which is linked to its carcinogenicity. Studies have focused on identifying the short-lived, highly reactive intermediates that are formed during these transformations.

Chemical and microsome-mediated oxidation of MFH has been shown to yield products like formaldehyde (B43269) and acetaldehyde (B116499). nih.gov The formation of these products strongly suggests the involvement of specific reactive intermediates. Quantum chemical studies help to map the potential energy surfaces of these reactions, allowing researchers to identify the most likely pathways and the structures of transition states and intermediates.

Key intermediates proposed and studied through computational methods include:

Diazenium (B1233697) Ions (I): Formed through the initial oxidation of MFH. nih.gov

Diazenes (II): An alternative or subsequent intermediate to the diazenium ion. nih.gov

Formyl and Methyl Radicals: These are suggested to arise from the fragmentation of the diazenium or diazene (B1210634) intermediates. nih.gov The formation of these radical species is considered a crucial step in understanding the carcinogenic activity of MFH. nih.gov

High-level quantum mechanical calculations, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method combined with density functional theory (DFT) functionals like M06-2X, have been successfully applied to study the reaction pathways of related hydrazine (B178648) compounds. researchgate.netmdpi.com These methods are used to calculate the energies of reactants, intermediates, transition states, and products, thereby providing a detailed picture of the reaction mechanism.

Table 1: Proposed Intermediates in the Oxidation of this compound and Relevant Computational Methods

| Intermediate Species | Proposed Role in Mechanism | Typical Quantum Chemical Methods for Study |

|---|---|---|

| Diazenium Ion | Primary oxidation product | DFT (e.g., B3LYP, M06-2X), CCSD(T) |

| Diazene | Secondary oxidation intermediate | DFT, MP2, CASSCF |

| Methyl Radical | Fragmentation product | DFT, G4 theory, CCSD(T) |

| Formyl Radical | Fragmentation product | DFT, G4 theory, CCSD(T) |

Density Functional Theory (DFT) Applications in Metabolic Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules, making it particularly suitable for investigating metabolic pathways. The metabolism of this compound is primarily mediated by the cytochrome P-450 enzyme system. nih.gov This process involves the oxidation of MFH, leading to the formation of toxic metabolites that are believed to be responsible for its carcinogenic properties. nih.gov

DFT calculations can be applied to:

Model the interaction between MFH and the active site of cytochrome P-450.

Calculate the activation energies for various proposed metabolic steps, such as hydroxylation and subsequent conversions.

Determine the geometries and electronic properties of intermediates and transition states along the metabolic pathway.

The accepted metabolic activation of MFH is thought to proceed via oxidation to a hydroxylamine (B1172632) derivative, which is then further converted to a highly reactive nitrosamide. nih.gov This nitrosamide formation is considered a key event in the carcinogenicity of MFH. nih.gov DFT studies can help elucidate the step-by-step mechanism of this conversion, providing thermodynamic and kinetic data for each reaction. By comparing the energy barriers of different potential pathways, researchers can predict the most favorable route for metabolic activation.

Table 2: Hypothetical DFT-Calculated Relative Energies for the Metabolic Activation of this compound

| Species | ΔE (kcal/mol) (Relative to Reactants) | Description |

|---|---|---|

| MFH + Oxidizing Agent | 0.0 | Initial Reactants |

| Transition State 1 (Hydroxylation) | +15.2 | Energy barrier to form hydroxylamine derivative |

| Hydroxylamine Derivative | -5.8 | Intermediate product |

| Transition State 2 (Conversion to Nitrosamide) | +10.5 | Energy barrier for the final activation step |

| Nitrosamide Product | -12.1 | Final reactive metabolite |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Molecular Dynamics Simulations of this compound Interactions with Biological Targets

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. uni-frankfurt.de This technique allows researchers to simulate the interactions between a small molecule, like this compound, and its biological targets, such as enzymes, providing a dynamic view of the binding process. nih.govtemple.edu

Given that the metabolism of MFH is mediated by cytochrome P-450, an MD simulation could be employed to model the process of MFH entering and binding to the enzyme's active site. nih.gov Such a simulation could reveal:

The preferred orientation of MFH within the active site.

The key amino acid residues that form interactions (e.g., hydrogen bonds, van der Waals forces) with the molecule.

The conformational changes in both the enzyme and MFH upon binding.

The stability of the enzyme-substrate complex over time.

This information is crucial for understanding the molecular basis of MFH's metabolic activation. By identifying the specific interactions that hold MFH in place for the oxidative reaction, one can better comprehend the initial steps that lead to its toxicity.

Table 3: Potential Interactions between this compound and Cytochrome P-450 Active Site (Hypothetical MD Simulation Data)

| Interacting Amino Acid Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|

| Phenylalanine (Phe) | Pi-Pi Stacking with formyl group | 3.5 | 65 |

| Threonine (Thr) | Hydrogen Bond with N-H | 2.9 | 80 |

| Leucine (Leu) | Van der Waals with methyl group | 3.8 | 95 |

| Heme Iron | Coordination with Nitrogen | 2.5 | N/A (Proximity) |

Note: This table presents hypothetical data that could be obtained from an MD simulation to illustrate the types of insights gained.

Predictive Modeling of Reactivity and Stability

Computational chemistry provides a suite of tools for the predictive modeling of a molecule's intrinsic reactivity and stability. For this compound, these models can forecast its chemical behavior under various conditions and identify the most reactive sites within the molecule. This is achieved by calculating a range of quantum chemical descriptors.

Key molecular properties used for predictive modeling include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, prone to electrophilic attack) and electron-poor regions (electrophilic sites, prone to nucleophilic attack).

Bond Dissociation Energy (BDE): Calculating the energy required to break a specific bond can predict the stability of the molecule and identify the weakest bond, which is often the site of initial reaction or decomposition. For MFH, the N-N bond is of particular interest.

These predictive models can help to explain the observed metabolic pathways. For example, an MEP map might show a region of negative potential near a nitrogen atom, suggesting it as a likely site for oxidation by the electrophilic species in the cytochrome P-450 active site.

Table 4: Calculated Molecular Properties of this compound for Reactivity and Stability Prediction

| Property | Calculated Value (Hypothetical) | Predicted Chemical Behavior |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates susceptibility to oxidation (electron donation) |

| LUMO Energy | +1.2 eV | Indicates moderate ability to accept electrons |

| HOMO-LUMO Gap | 9.7 eV | Suggests relatively high kinetic stability |

| N-N Bond Dissociation Energy | 55 kcal/mol | Predicts this bond as a potential site of fragmentation |

| Most Negative Electrostatic Potential | -45 kcal/mol (near formyl oxygen) | Site most attractive to electrophiles/protons |

Note: The values in this table are for illustrative purposes to demonstrate the application of predictive modeling.

Human Health Risk Assessment and Environmental Research Implications

Epidemiological Evidence and Case Studies of Human Exposure Incidents

There are no specific cancer epidemiology studies that have been identified for N-Methyl-N-formylhydrazine. ca.gov Consequently, direct statistical evidence linking exposure to this specific compound with cancer incidence in human populations is not available.

The primary route for human exposure to this compound is through the consumption of the false morel mushroom, Gyromitra esculenta. ca.govnih.gov This mushroom is consumed in North America and Europe and contains several hydrazine (B178648) compounds, including this compound. ca.gov The compound is a stable constituent of the mushroom and is also formed by the hydrolysis of gyromitrin (B31913), another toxin present in Gyromitra esculenta. nih.govresearchgate.net While poisonings associated with the consumption of false morels are documented, specific case studies detailing incidents of exposure solely to this compound are not available in the reviewed literature.

Carcinogenic Risk Assessment in Human Populations

The carcinogenic risk assessment of this compound for human populations is primarily based on extensive evidence from animal studies, as direct human epidemiological data is lacking. ca.gov The compound is currently under review by regulatory bodies such as the California Environmental Protection Agency's Office of Environmental Health Hazard Assessment (OEHHA) for potential listing as a carcinogen. ca.gov

Animal studies have demonstrated that this compound is a carcinogen. nih.gov In vivo, it is metabolized to carcinogenic substances, including formaldehyde (B43269), acetaldehyde (B116499), and radical intermediates, which are thought to be key to its carcinogenic mechanism. ca.govnih.gov

Numerous lifetime studies in which this compound was administered to rodents in their drinking water or via injection have consistently shown an increased incidence of tumors in various organs. ca.gov These findings form the basis for inferring a potential carcinogenic risk to humans. ca.gov

| Species | Route of Administration | Tumor Sites | Reference |

|---|---|---|---|

| Swiss Mice | Drinking Water | Liver, Lung, Gall Bladder, Bile Duct | ca.gov |

| Swiss Mice | Drinking Water | Lung, Liver, Blood Vessels, Gall Bladder, Bile Duct | ca.gov |

| Swiss Mice | Subcutaneous Injection | Lung, Preputial Gland | ca.gov |

| Syrian Golden Hamsters | Drinking Water | Liver, Gall Bladder, Bile Duct, Malignant Histiocytoma | ca.gov |

Long-term Exposure Effects and Dietary Considerations

The primary dietary source of this compound is the false morel mushroom, Gyromitra esculenta. haz-map.com This mushroom contains gyromitrin, which hydrolyzes into this compound, and this compound itself. nih.govsemanticscholar.org

The significant long-term exposure effect of concern is carcinogenesis. nih.gov Chronic, lifetime administration of the compound to mice in drinking water resulted in a high incidence of tumors. nih.gov For instance, solutions of 0.002% and 0.001% this compound led to lung tumor incidences of 76% and 75%, respectively, along with tumors in blood vessels, liver, and gall bladder. nih.gov These findings suggest that long-term dietary exposure through consumption of improperly prepared false morel mushrooms could pose a carcinogenic risk.

Environmental Distribution, Fate, and Potential for Bioconcentration

Information specifically detailing the environmental distribution, fate, and bioconcentration of this compound is limited. However, data on its metabolite, methylhydrazine, and the general class of hydrazines provide some insight.

Studies on methylhydrazine have demonstrated that it can be biodegraded. Certain bacteria, such as Achromobacter sp. and Rhodococcus sp., have been shown to be effective in degrading methylhydrazine in wastewater. nih.gov This suggests a potential pathway for the natural attenuation of related hydrazine compounds in the environment.

Generally, hydrazines are highly reactive and degrade readily in various environmental media, which would limit their distribution. epa.gov For the broader class of hydrazines, oxidation is a dominant fate process, and they degrade rapidly in the atmosphere. Due to this reactivity and rapid degradation, significant bioconcentration in aquatic systems is not expected. Should this compound be released into the environment, it is advisable to consult with environmental regulatory agencies for guidance on acceptable disposal and land treatment practices. nih.gov

Future Directions and Emerging Research Avenues in N Methyl N Formylhydrazine Studies

Investigation of Low-Dose Chronic Exposure Effects

Future research must prioritize the investigation of the long-term health consequences of chronic exposure to low doses of N-Methyl-N-formylhydrazine. Most existing studies have focused on acute or high-dose exposures, leaving a significant knowledge gap regarding the effects of prolonged, low-level ingestion, which is a more realistic human exposure scenario. Understanding the cumulative damage from such exposures is critical for establishing accurate safety guidelines for the consumption of foods that may contain this compound.

A key area of investigation should be the carcinogenic potential of these low doses. Studies in animal models have already demonstrated the tumorigenic effects of this compound. For instance, lifetime administration of NMFH in the drinking water of Swiss mice resulted in a significant incidence of tumors in various organs, even at very low concentrations.

Tumor Incidence in Swiss Mice Exposed to Low Doses of this compound in Drinking Water

| Organ | Tumor Incidence at 0.002% NMFH | Tumor Incidence at 0.001% NMFH |

|---|---|---|

| Lungs | 76% | 75% |

| Blood Vessels | 27% | 23% |

| Liver | 28% | 7% |

| Gall Bladder | 11% | 6% |

These findings underscore the importance of further research to determine the no-observed-adverse-effect level (NOAEL) and to understand the dose-response relationship at environmentally relevant concentrations.

Synergistic and Antagonistic Interactions with Other Environmental Toxins

A significant and largely unexplored area of research is the potential for synergistic or antagonistic interactions between this compound and other environmental toxins. Humans are typically exposed to a complex mixture of chemicals, and the combined effects of these substances may be greater or lesser than the sum of their individual effects.